molecular formula C7H6INO3 B2391355 Methyl 5-hydroxy-6-iodopyridine-3-carboxylate CAS No. 1189816-87-2

Methyl 5-hydroxy-6-iodopyridine-3-carboxylate

Cat. No.: B2391355
CAS No.: 1189816-87-2
M. Wt: 279.033
InChI Key: UKOKYRURRVVDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-6-iodopyridine-3-carboxylate is an organic compound with the molecular formula C7H6INO3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 5th position, an iodine atom at the 6th position, and a methyl ester group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-6-iodopyridine-3-carboxylate typically involves the iodination of a pyridine derivative followed by esterification. One common method starts with 5-hydroxy-3-pyridinecarboxylic acid, which undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 5-hydroxy-6-iodopyridine-3-carboxylic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactions and the use of more efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-6-iodopyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products like 5-hydroxy-6-azidopyridine-3-carboxylate or 5-hydroxy-6-thiocyanatopyridine-3-carboxylate can be formed.

    Oxidation Products: Oxidation of the hydroxyl group yields 5-oxo-6-iodopyridine-3-carboxylate.

    Reduction Products: Reduction of the hydroxyl group results in 5-hydroxy-6-iodopyridine-3-carboxylate.

    Hydrolysis Products: Hydrolysis of the ester group produces 5-hydroxy-6-iodopyridine-3-carboxylic acid.

Scientific Research Applications

Methyl 5-hydroxy-6-iodopyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 5-hydroxy-6-iodopyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-6-iodopyridine-3-carboxylate is unique due to the presence of both hydroxyl and iodine groups, which confer distinct reactivity and potential for diverse applications. The iodine atom enhances its utility in substitution reactions, while the hydroxyl group allows for hydrogen bonding, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-hydroxy-6-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOKYRURRVVDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To solution of 5-hydroxy-nicotinic acid methyl ester (2.50 g, 16.3 mmol) in tetrahydrofuran (50.0 mL, 616 mmol)/water (50.0 mL, 2780 mmol) was added sodium carbonate (5.19 g, 49.0 mmol) and iodine (10.4 g, 40.8 mmol). The reaction mixture was stirred at room temperature 4 h. The aqueous layer containing product was separated and wash with hexane. The organic layer was neutralized to pH 7 with HCl, extracted EtOAc 4×. The combined organic layers was dried Na2SO4, concentrated. The crude product was purified by flash chromatography (EtOAc/DCM) (eluted at 40 EtOAc) to give methyl 5-hydroxy-6-iodonicotinate (81.2%). MS: (ESI+) 280.0
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.